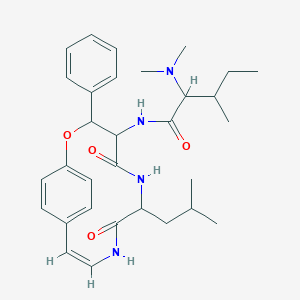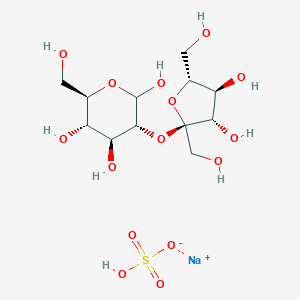
Inegerrenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inegerenine is a natural compound that has been found to possess several beneficial properties in scientific research. It is a member of the family of indole alkaloids and is found in various plants, including the bark of the African tree Tabernanthe iboga. Inegerenine has been the subject of several studies, and its potential applications in scientific research are being explored.
Scientific Research Applications
Inegerenine has been found to possess several potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in treating addiction and depression. Inegerenine has been studied for its potential in developing new drugs for the treatment of several diseases, including cancer, viral infections, and mental health disorders.
Mechanism of Action
The mechanism of action of inegerenine is still being studied. However, it is believed that the compound works by interacting with various receptors in the body, including the serotonin and dopamine receptors. Inegerenine has also been found to have an effect on the immune system and can modulate the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
Inegerenine has several biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Inegerenine has been found to have an effect on the central nervous system and can improve mood and reduce anxiety.
Advantages and Limitations for Lab Experiments
Inegerenine has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. Inegerenine has been found to be effective in several biological assays and has been used in many studies. However, the limitations of inegerenine include its low solubility in water, which can make it difficult to work with in some experiments. The compound is also sensitive to light and heat, which can affect its stability.
Future Directions
There are several future directions for the study of inegerenine. One area of research is the development of new drugs based on inegerenine. The compound has several potential applications in the treatment of diseases, and new drugs based on inegerenine could be developed. Another area of research is the study of the mechanism of action of inegerenine. Understanding how the compound works could lead to the development of new drugs that target the same receptors. Finally, the synthesis of inegerenine could be improved to increase the yield and purity of the compound, making it easier to work with in lab experiments.
Conclusion:
Inegerenine is a natural compound that has several potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential in developing new drugs. Inegerenine has several advantages for use in lab experiments, but also has limitations that need to be addressed. The study of inegerenine is still ongoing, and there are several future directions for research.
Synthesis Methods
Inegerenine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of inegerenine is a complex process that involves several steps, including the formation of intermediates and the final product. The synthesis of inegerenine is still being studied, and new methods are being developed to improve the yield and purity of the compound.
properties
CAS RN |
18067-39-5 |
|---|---|
Molecular Formula |
C31H42N4O4 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17- |
InChI Key |
KGRSGRNSVOPQEA-ZCXUNETKSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)


![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
